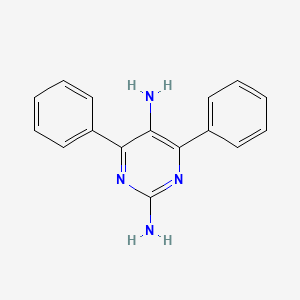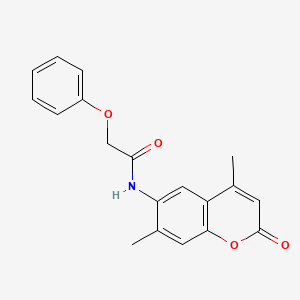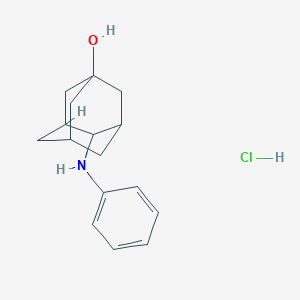
N-allylhexopyranosylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allylhexopyranosylamine, commonly known as AHPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AHPA is a hexose amine derivative that has been found to exhibit diverse biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor properties.
作用机制
The mechanism of action of AHPA is not fully understood, but research has suggested that it may act through multiple pathways. AHPA has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. AHPA has also been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant enzymes. Furthermore, AHPA has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
AHPA has been found to exhibit diverse biochemical and physiological effects. In addition to its anti-inflammatory, anti-oxidant, and anti-tumor properties, AHPA has been shown to have neuroprotective effects by reducing oxidative stress in the brain. AHPA has also been found to have anti-diabetic effects by improving glucose metabolism and insulin sensitivity. Additionally, AHPA has been shown to have anti-aging effects by reducing the accumulation of advanced glycation end products (AGEs).
实验室实验的优点和局限性
AHPA has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be determined using HPLC. AHPA is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, AHPA has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
未来方向
AHPA has shown great potential for therapeutic applications, and future research is needed to fully understand its mechanism of action and optimize its efficacy. Some future directions for AHPA research include:
1. Studying the effects of AHPA on different cell types and in different disease models.
2. Investigating the pharmacokinetics and pharmacodynamics of AHPA in vivo.
3. Developing AHPA derivatives with improved efficacy and specificity.
4. Studying the effects of AHPA on aging-related diseases.
5. Investigating the potential of AHPA as a drug candidate for various diseases.
Conclusion
In conclusion, N-allylhexopyranosylamine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AHPA exhibits diverse biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor properties. Its mechanism of action is not fully understood, but research has suggested that it may act through multiple pathways. AHPA has several advantages for lab experiments, including its ease of synthesis and stability under physiological conditions. Future research is needed to fully understand the potential of AHPA for therapeutic applications.
合成方法
AHPA can be synthesized through a straightforward method involving the reaction of hexose with allylamine in the presence of a catalyst. The reaction yields AHPA as a white crystalline solid with a melting point of 145-147°C. The purity of the synthesized AHPA can be determined using high-performance liquid chromatography (HPLC).
科学研究应用
AHPA has been studied extensively for its potential therapeutic applications. Research has shown that AHPA exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. AHPA has also been found to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, AHPA has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
属性
IUPAC Name |
2-(hydroxymethyl)-6-(prop-2-enylamino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-2-3-10-9-8(14)7(13)6(12)5(4-11)15-9/h2,5-14H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHFUUJWYZCDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-6-(prop-2-enylamino)oxane-3,4,5-triol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B4893971.png)
![2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone](/img/structure/B4893977.png)
![5-methyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4893985.png)

![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4894010.png)
amine oxalate](/img/structure/B4894018.png)
![2-{[3-(2,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4894021.png)


![1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]](/img/structure/B4894061.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)
![allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4894073.png)

